2,4,4-Trimethyl-3-oxopentanoic acid 2,4,4-Trimethyl-3-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 53333-24-7
VCID: VC17594121
InChI: InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11)
SMILES:
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

2,4,4-Trimethyl-3-oxopentanoic acid

CAS No.: 53333-24-7

Cat. No.: VC17594121

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

2,4,4-Trimethyl-3-oxopentanoic acid - 53333-24-7

Specification

CAS No. 53333-24-7
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 2,4,4-trimethyl-3-oxopentanoic acid
Standard InChI InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11)
Standard InChI Key NVBMXONDBOFHAJ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C(C)(C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2,4,4-trimethyl-3-oxopentanoic acid features a five-carbon chain (pentanoic acid) with methyl groups at positions 2, 4, and 4, and a ketone group at position 3. The carboxylic acid moiety at the terminal carbon introduces polarity and acidity, while the branched methyl groups enhance steric hindrance, influencing reactivity and solubility . The SMILES notation CC(C(=O)C(C)(C)C)C(=O)O succinctly captures this arrangement, highlighting the ketone (C=O) and carboxylic acid (C(=O)O) groups .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H14O3\text{C}_8\text{H}_{14}\text{O}_3
Molecular Weight158.19 g/mol
SMILESCC(C(=O)C(C)(C)C)C(=O)O
InChIKeyNVBMXONDBOFHAJ-UHFFFAOYSA-N

The InChIKey NVBMXONDBOFHAJ-UHFFFAOYSA-N provides a unique identifier for computational databases, facilitating cheminformatics applications .

Stereochemical Considerations

Synthesis and Production Methods

Industrial Synthesis Pathways

A patent by CN103237851A describes the synthesis of related esters, such as 2,2,4-trimethyl-3-oxopentanoate, via base-catalyzed reactions between 2,2,4,4-tetramethyl-1,3-cyclobutanedione and alcohols . While this method focuses on ester derivatives, hydrolysis of such esters under acidic or basic conditions could yield 2,4,4-trimethyl-3-oxopentanoic acid. For example, saponification of ethyl 2,2,4-trimethyl-3-oxopentanoate (CAS 4447-64-7) with aqueous NaOH would cleave the ester bond, producing the corresponding carboxylic acid .

Table 2: Representative Synthetic Routes

Starting MaterialReagent/ConditionsProductYieldSource
2,2,4,4-Tetramethyl-1,3-cyclobutanedioneR-OH, Base (e.g., NaOH)2,2,4-Trimethyl-3-oxopentanoate esters~94%
Ethyl 2,2,4-trimethyl-3-oxopentanoateNaOH, H₂O, reflux2,4,4-Trimethyl-3-oxopentanoic acidN/A

Laboratory-Scale Preparation

In laboratory settings, the compound may be synthesized via oxidation of 2,4,4-trimethyl-3-hydroxypentanoic acid using agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3). Alternatively, aldol condensation of methyl isobutyl ketone with acetic anhydride could yield the keto acid backbone, though this route remains speculative without direct literature support.

Physical and Chemical Properties

Table 3: Predicted Physicochemical Properties

PropertyValue (Acid)Value (Ethyl Ester)Source
Boiling PointEst. >210°C208°C
DensityEst. ~1.1 g/cm³0.956 g/cm³
SolubilityPolar solvents (e.g., H₂O, EtOH)Low in H₂O, high in org. solvents

Reactivity Profile

The ketone group at position 3 renders the compound susceptible to nucleophilic attacks, enabling reactions such as:

  • Reduction: Conversion to 2,4,4-trimethyl-3-hydroxypentanoic acid using LiAlH4\text{LiAlH}_4.

  • Esterification: Formation of esters (e.g., ethyl, methyl) via acid-catalyzed reactions with alcohols .

  • Decarboxylation: Thermal decomposition to yield 2,4,4-trimethyl-3-pentanone and CO2\text{CO}_2 under high temperatures.

Applications in Industrial Chemistry

Pharmaceutical Intermediates

Although no direct evidence links 2,4,4-trimethyl-3-oxopentanoic acid to drug development, structurally analogous keto acids (e.g., levulinic acid derivatives) are employed in synthesizing anticoagulants and antivirals. The compound’s ketone and acid groups could facilitate peptide coupling or prodrug synthesis.

Analytical Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch: Strong absorption bands at ~1700 cm⁻¹ (ketone) and ~2500-3300 cm⁻¹ (carboxylic acid O-H).

  • C-O Stretch: Peaks at ~1250 cm⁻¹ (carboxylic acid).

Mass Spectrometry (MS)

  • Predicted Fragmentation: Molecular ion peak at m/zm/z 158.19 ([M]⁻) . Major fragments likely arise from decarboxylation (CO2\text{CO}_2 loss) and methyl group cleavage.

Challenges and Future Directions

Current literature gaps include:

  • Toxicological Data: No studies on acute or chronic toxicity.

  • Stereochemical Resolution: Enantioselective synthesis remains unexplored.

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis.

Future research should prioritize these areas to expand the compound’s utility in green chemistry and pharmaceuticals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator